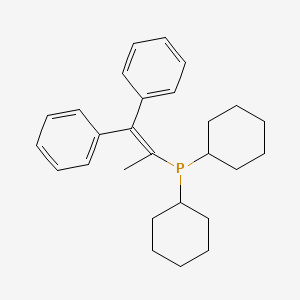

dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35P/c1-22(27(23-14-6-2-7-15-23)24-16-8-3-9-17-24)28(25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-3,6-9,14-17,25-26H,4-5,10-13,18-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSBPYCREGBACF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)P(C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475778 | |

| Record name | Cy-vBRIDP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384842-24-4 | |

| Record name | Cy-vBRIDP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane

Abstract

This technical guide provides a comprehensive overview of the synthesis of dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane, a valuable organophosphorus compound with applications in catalysis and organic synthesis.[1][2] The primary synthetic route detailed herein is the hydrophosphination of 1,1-diphenyl-1-propyne with dicyclohexylphosphine. This document offers in-depth, step-by-step protocols for the preparation of the key precursor, dicyclohexylphosphine, and the final product. Furthermore, it delves into the underlying reaction mechanisms, supported by scientific literature, and presents key experimental data in a clear and accessible format. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction

This compound is a tertiary phosphine that has garnered interest as a ligand in coordination chemistry and catalysis.[2] Its structure, featuring bulky cyclohexyl groups and a substituted vinyl moiety, imparts unique steric and electronic properties to metal complexes, influencing their catalytic activity and selectivity. The synthesis of such specialized phosphine ligands is crucial for the advancement of catalytic processes, including cross-coupling reactions and asymmetric synthesis.

The most direct and atom-economical approach to vinylphosphines like the target compound is through the hydrophosphination of alkynes.[3][4] This method involves the addition of a P-H bond across a carbon-carbon triple bond. This guide will focus on a plausible synthetic strategy based on this well-established reaction class.

Synthesis of the Precursor: Dicyclohexylphosphine

The synthesis of the target molecule commences with the preparation of the key secondary phosphine, dicyclohexylphosphine. A common and effective method involves the reaction of a Grignard reagent with a phosphorus source, followed by reduction.

Experimental Protocol: Synthesis of Dicyclohexylphosphine Oxide

This procedure is adapted from a reported synthesis.[5]

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Chlorocyclohexane

-

Diethyl ether (dry)

-

Tetrahydrofuran (THF, dry)

-

Diethyl phosphite

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), charge a two-necked round-bottom flask with magnesium turnings and dry diethyl ether.

-

Add a single crystal of iodine to initiate the Grignard reaction, followed by a small amount of chlorocyclohexane.

-

Once the reaction begins (as evidenced by a color change and gentle reflux), add the remaining chlorocyclohexane dropwise, dissolved in dry diethyl ether, to maintain a gentle reflux.

-

After the addition is complete, continue to reflux the mixture to ensure complete formation of the cyclohexylmagnesium chloride.

-

Cool the reaction mixture in an ice bath and dilute with dry THF.

-

Slowly add a solution of diethyl phosphite in dry THF to the Grignard reagent.

-

After the addition, allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully with an aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude dicyclohexylphosphine oxide can be purified by distillation or recrystallization to yield a white solid.

Experimental Protocol: Reduction of Dicyclohexylphosphine Oxide to Dicyclohexylphosphine

Materials:

-

Dicyclohexylphosphine oxide

-

Trichlorosilane

-

Toluene (dry)

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve dicyclohexylphosphine oxide in dry toluene.

-

Cool the solution in an ice bath.

-

Slowly add trichlorosilane dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by ³¹P NMR spectroscopy.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Caution: This quenching is highly exothermic and produces hydrogen gas.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain dicyclohexylphosphine. Due to its air-sensitivity, it is best to use it immediately or store it under an inert atmosphere.[6]

Synthesis of this compound

The core of the synthesis is the hydrophosphination of 1,1-diphenyl-1-propyne with the freshly prepared dicyclohexylphosphine. This reaction can be catalyzed by various metal complexes or initiated by radical initiators.[3][4] Below is a general protocol for a metal-catalyzed approach.

Experimental Protocol

Materials:

-

Dicyclohexylphosphine

-

1,1-Diphenyl-1-propyne

-

Transition metal catalyst (e.g., a palladium or nickel complex)

-

Anhydrous, deoxygenated solvent (e.g., toluene or THF)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve 1,1-diphenyl-1-propyne and the chosen catalyst in the anhydrous solvent.

-

To this solution, add dicyclohexylphosphine via syringe.

-

Heat the reaction mixture to the desired temperature (this will be dependent on the specific catalyst used) and stir for the required reaction time. Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel under an inert atmosphere to yield this compound.

Reaction Mechanism and Stereoselectivity

The hydrophosphination of alkynes can proceed through several mechanisms depending on the catalyst and reaction conditions.[7][8] In the case of a transition metal-catalyzed reaction, a common pathway involves the oxidative addition of the P-H bond to the metal center, followed by migratory insertion of the alkyne and reductive elimination of the product.[4]

The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is a critical consideration. For a terminal alkyne, the addition of the phosphine group can occur at either the terminal or internal carbon. With an internal alkyne like 1,1-diphenyl-1-propyne, the addition of the phosphine group to the 2-position is expected due to steric hindrance from the two phenyl groups at the 1-position.

The stereoselectivity of the addition can be either syn or anti, leading to the E or Z isomer of the product, respectively. The stereochemical outcome is often dependent on the specific catalyst system employed.[3]

Visualization of the Synthetic Workflow

Synthesis of Dicyclohexylphosphine

Caption: Workflow for the synthesis of dicyclohexylphosphine.

Synthesis of the Target Compound

Caption: Final hydrophosphination step to yield the target phosphine.

Data Summary

| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| Dicyclohexylphosphine | C₁₂H₂₃P | 198.30 | Colorless liquid | 829-84-5[6] |

| 1,1-Diphenyl-1-propyne | C₁₅H₁₂ | 192.26 | White to off-white solid | 3536-96-7 |

| This compound | C₂₇H₃₅P | 390.54 | Not specified | 384842-24-4[9] |

Conclusion

The synthesis of this compound can be effectively achieved through a two-stage process. The initial preparation of dicyclohexylphosphine, a critical precursor, is followed by a metal-catalyzed hydrophosphination of 1,1-diphenyl-1-propyne. The choice of catalyst and reaction conditions will be crucial in determining the yield and stereoselectivity of the final product. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully synthesize this and other structurally related vinylphosphines for applications in catalysis and beyond.

References

-

Rabinowitz, R., & Pellon, J. (1961). Phosphorus-Containing Monomers. I. The Synthesis of Vinyl Phosphines, Oxides, Sulfides, and Phosphonium Compounds. The Journal of Organic Chemistry, 26(11), 4623–4626. [Link]

-

ResearchGate. (n.d.). Proposed reaction mechanism for hydrophosphination of diphenylacetylene by pre-catalyst 1, showing formation of active species 2. Retrieved from [Link]

-

Murray State's Digital Commons. (2019). NUCLEOPHILIC PHOSPHINE ADDITION: EXPLORATION OF NOVEL ALKYNE TRANSFORMATIONS. Retrieved from [Link]

- Google Patents. (n.d.). CN104558029A - Method for synthesizing bis(dicyclohexylphosphine)alkane.

-

ChemRxiv. (2022). REVIEW Metal-Catalyzed Hydrophosphination. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed catalytic cycle for the hydrophosphination of diphenylacetylene by lithium aluminate [ⁱBu3Al(PPh2)Li(THF)3] (31) and molecular structure of 31. Retrieved from [Link]

-

AIP Publishing. (2008). Vinylphosphine-borane: Synthesis, gas phase infrared spectroscopy, and quantum chemical vibrational calculations. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Preparation of phosphines through C–P bond formation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Advances in Nucleophilic Phosphine Catalysis of Alkenes, Allenes, Alkynes, and MBHADs. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrophosphination optimization process using phenylacetylene, HPPh2.... Retrieved from [Link]

-

National Institutes of Health. (n.d.). Markovnikov-addition of H-phosphonates to terminal alkynes under metal- and solvent-free conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic hydrophosphination of phenylacetylene with PhPH2 and Ph2PH. Retrieved from [Link]

-

Organic Syntheses. (2024). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Vinylphosphonium and 2-aminovinylphosphonium salts - Preparation and applications in organic synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Terminal Alkyne Activation by Frustrated and Classical Lewis Acid/Phosphine Pairs. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of Benzyl-δ-Truxinate via Enantioselective [2+2] Photocycloaddition. Retrieved from [Link]

-

PubChem. (n.d.). Dicyclohexyl(2',4',6'-tris(propan-2-yl)-(1,1'-biphenyl)-2-yl)phosphane; (2'-amino-(1,1'-biphenyl)-2-yl)palladio methanesulfonate. Retrieved from [Link]

-

PubChem. (n.d.). Dicyclohexyl-[2-[2,6-di(propan-2-yl)phenyl]phenyl]phosphane;palladium. Retrieved from [Link]

-

CHEM 109A. (2018). Lecture notes. Retrieved from [Link]

Sources

- 1. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]

- 2. chemimpex.com [chemimpex.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Dicyclohexylphosphine oxide synthesis - chemicalbook [chemicalbook.com]

- 6. CAS 829-84-5: Dicyclohexylphosphine | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. achmem.com [achmem.com]

The Structural Elucidation of Dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane (Cy-vBRIDP): A Technical Guide for Advanced Catalysis

Abstract

This technical guide provides a detailed structural analysis of dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane, a sophisticated phosphine ligand increasingly recognized for its efficacy in challenging cross-coupling reactions. Known by its trade name Cy-vBRIDP, this ligand's unique architecture, combining bulky cyclohexyl groups with a vinyl backbone and two phenyl substituents, imparts distinct steric and electronic properties crucial for its catalytic performance. This document synthesizes available data to offer researchers, chemists, and drug development professionals a comprehensive understanding of Cy-vBRIDP's molecular structure, its role in catalysis, and the experimental methodologies for its characterization. While a definitive single-crystal X-ray diffraction study is not publicly available, this guide constructs a robust structural model based on spectroscopic principles, computational insights into related phosphines, and its documented synthetic applications.

Introduction: The Emergence of Vinyl-Substituted Phosphine Ligands in Catalysis

The rational design of phosphine ligands is a cornerstone of modern homogeneous catalysis. The steric and electronic properties of these ligands are paramount in dictating the efficiency, selectivity, and substrate scope of transition-metal-catalyzed reactions.[1] this compound (Cy-vBRIDP) belongs to a class of vinylphosphine ligands that have garnered significant interest.[2] The defining feature of this ligand is the propenyl backbone, which, in conjunction with the bulky dicyclohexylphosphino group and two phenyl rings, creates a unique chemical environment around the phosphorus atom. This intricate steric and electronic interplay is critical for its demonstrated success in demanding catalytic transformations.[3]

This guide will delve into the structural intricacies of Cy-vBRIDP, providing a framework for its analysis and a deeper understanding of its function in catalysis.

Molecular Architecture and Physicochemical Properties

This compound is an air-sensitive, white to light yellow crystalline solid.[4] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₂₇H₃₅P | [4] |

| Molecular Weight | 390.55 g/mol | [4] |

| CAS Number | 384842-24-4 | [4] |

| Appearance | White to light yellow powder/lump | [4] |

| Purity | >90.0% (HPLC) | [4] |

The structure of Cy-vBRIDP, characterized by a phosphorus atom bonded to two cyclohexyl groups and a 1,1-diphenylprop-1-en-2-yl moiety, is depicted below.

Figure 1: 2D representation of this compound.

Synthesis and Characterization: A Proposed Workflow

Proposed Synthetic Protocol

The synthesis would likely proceed via the reaction of a suitable organometallic reagent derived from 1,1-diphenylpropene with chlorodicyclohexylphosphine.

Figure 2: Proposed synthetic workflow for Cy-vBRIDP.

Step-by-Step Methodology:

-

Preparation of the Vinyllithium Reagent: To a solution of 1,1-diphenylpropene in an anhydrous, aprotic solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere (argon or nitrogen) at low temperature (-78 °C), a solution of a strong organolithium base (e.g., n-butyllithium or sec-butyllithium) is added dropwise. The reaction mixture is stirred at this temperature for a specified period to ensure complete deprotonation at the vinylic position.

-

Phosphinylation: A solution of chlorodicyclohexylphosphine in the same anhydrous solvent is then added slowly to the freshly prepared vinyllithium reagent at -78 °C. The reaction is allowed to warm gradually to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel under an inert atmosphere, followed by recrystallization to yield the pure phosphine ligand.

Spectroscopic Characterization

The structural confirmation of the synthesized Cy-vBRIDP would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl groups, the aliphatic protons of the two cyclohexyl rings, and a singlet for the methyl group on the vinyl backbone. The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum would provide evidence for all 27 carbon atoms in the molecule, including the distinct signals for the sp² carbons of the vinyl group and the aromatic rings, the sp³ carbons of the cyclohexyl groups and the methyl group, and the carbon atom directly bonded to the phosphorus, which would exhibit coupling to the phosphorus nucleus.

-

³¹P NMR: The phosphorus-31 NMR spectrum is the most definitive spectroscopic handle for phosphine ligands.[5] It is expected to show a single resonance, the chemical shift of which is indicative of the electronic environment around the phosphorus atom. The chemical shift will be influenced by the electron-donating nature of the dicyclohexyl groups and the electronic effects of the diphenylpropenyl substituent.[6][7]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecule by providing a highly accurate mass measurement that corresponds to the chemical formula C₂₇H₃₅P.

Structural Analysis: Steric and Electronic Considerations

In the absence of a definitive X-ray crystal structure, the structural analysis of Cy-vBRIDP relies on an understanding of the interplay between its steric and electronic features, which are crucial for its catalytic activity.

Steric Profile

The steric bulk of Cy-vBRIDP is substantial, primarily due to the two cyclohexyl groups attached to the phosphorus atom. These bulky substituents create a sterically hindered environment around the metal center when the phosphine is coordinated. This steric hindrance plays a critical role in promoting reductive elimination, a key step in many cross-coupling catalytic cycles.[1] The two phenyl groups on the vinyl backbone also contribute to the overall steric demand of the ligand. The orientation of these phenyl groups relative to the phosphorus atom can influence the accessibility of the metal center.

Electronic Properties

The electronic nature of Cy-vBRIDP is that of a moderately electron-rich phosphine. The two cyclohexyl groups are alkyl substituents and are therefore strong sigma-donors, increasing the electron density on the phosphorus atom.[8] This enhanced electron density on the phosphorus is then transferred to the metal center upon coordination, which can facilitate the oxidative addition step in catalytic cycles.[9] The 1,1-diphenylprop-1-en-2-yl group has a more complex electronic influence. The vinyl group can participate in π-interactions, and the phenyl groups can withdraw some electron density through resonance, although their effect is likely modulated by their non-planar orientation.

Application in Catalysis: A Case Study

The practical utility of Cy-vBRIDP has been demonstrated in the industrial-scale synthesis of advanced materials. A notable example is its use as the ligand of choice in a palladium-catalyzed double arylation reaction for the synthesis of BBPA-1, a component of organic photoconductor devices.[3] In this process, Cy-vBRIDP, in conjunction with a palladium precursor, effectively catalyzes the coupling of p-toluidine with a chloroarene.[3] The selection of Cy-vBRIDP for this large-scale synthesis underscores its high efficiency and robustness under industrial conditions.

Sources

- 1. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. CAS 384842-24-4: Phosphine,dicyclohexyl(1-methyl-2,2-diphe… [cymitquimica.com]

- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 6. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 7. scribd.com [scribd.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. reddit.com [reddit.com]

An In-depth Technical Guide to the Electronic Properties of Dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane

Abstract

Dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane, also known as Cy-vBRIDP, is a monodentate phosphine ligand increasingly utilized in catalysis and organic synthesis.[1][2][3] Its unique architecture, combining bulky, electron-rich cyclohexyl groups with a rigid, π-conjugated vinyl backbone, presents a distinct electronic profile crucial to its catalytic performance. This guide provides a comprehensive framework for understanding, quantifying, and predicting the electronic properties of this ligand. We delve into the theoretical underpinnings of key electronic descriptors, including the Tolman Electronic Parameter (TEP) and pKa, and provide detailed experimental and computational protocols for their determination. By contextualizing its expected properties against well-known phosphines, this document serves as a practical resource for researchers aiming to rationally select, design, and optimize catalytic systems leveraging this sophisticated ligand.

Introduction: The Nexus of Sterics and Electronics

Tertiary phosphines are arguably the most versatile and widely employed class of ligands in homogeneous catalysis.[4] Their success stems from the ability to systematically tune both their steric and electronic properties to control the activity, selectivity, and stability of a metal catalyst.[5] The electronic nature of a phosphine ligand—its ability to donate or accept electron density from the metal center—directly influences the strength of metal-ligand and metal-substrate bonds, thereby governing the kinetics of critical catalytic steps such as oxidative addition and reductive elimination.[6]

This compound (Figure 1) is a ligand of growing interest that embodies a sophisticated design strategy. It features two key structural motifs that dictate its electronic character:

-

The Dicyclohexylphosphino Group (-PCy₂): The two saturated cyclohexyl rings are strong σ-donating alkyl groups. This moiety is expected to impart significant electron density onto the phosphorus atom, making the ligand a potent electron donor.

-

The 1,1-diphenylprop-1-en-2-yl Backbone: This vinyl scaffold introduces a rigid, unsaturated linkage. The presence of the C=C double bond and associated phenyl rings creates a π-system that can potentially modulate the electron-donating character of the phosphino group through inductive or resonance effects.

Understanding the net electronic effect resulting from this combination is paramount for predicting its behavior in catalysis. This guide provides the theoretical basis and practical methodologies to fully characterize the electronic landscape of this and related phosphine ligands.

Figure 1. Structure of this compound.

Theoretical Framework for Assessing Ligand Electronics

The electronic influence of a phosphine ligand is primarily described by its σ-donor and π-acceptor capabilities. Several quantitative methods have been developed to measure these effects.

The Tolman Electronic Parameter (TEP)

The most widely accepted metric for quantifying the net electron-donating ability of a phosphine ligand is the Tolman Electronic Parameter (TEP).[7] This parameter is determined experimentally by measuring the A₁ symmetric C-O stretching frequency (ν(CO)) via infrared (IR) spectroscopy of a standard nickel complex, LNi(CO)₃.

The underlying principle is based on the Dewar-Chatt-Duncanson model of metal-ligand bonding.[7] A more electron-donating phosphine ligand (L) increases the electron density on the nickel center. This excess electron density is then back-donated into the π* antibonding orbitals of the carbonyl (CO) ligands. Increased population of the CO π* orbitals weakens the C-O triple bond, resulting in a lower vibrational stretching frequency.

Therefore, a lower ν(CO) value corresponds to a more strongly electron-donating ligand .[8] This provides a sensitive, quantitative scale to compare the donor strength of various phosphines.

Ligand Basicity (pKa)

The σ-donor ability of a phosphine can also be assessed by its basicity, typically reported as the pKa of its conjugate acid, [HPR₃]⁺.[4] A higher pKa value indicates a stronger base and, by extension, a more potent σ-donor. This measurement provides a thermodynamic perspective on the ligand's electron-donating character, complementing the spectroscopic TEP value. Measurements are often performed via titration in solvents like nitromethane.[4]

Computational Descriptors

With the advancement of computational chemistry, Density Functional Theory (DFT) has become a powerful tool for predicting and understanding ligand electronic properties.[9][10] Key computational parameters include:

-

Calculated ν(CO) Frequencies: DFT can accurately predict the ν(CO) of LNi(CO)₃ complexes, providing a "Computational Electronic Parameter" (CEP) that correlates strongly with experimental TEP values.[11]

-

Molecular Electrostatic Potential (MEP): The MEP at the phosphorus lone pair provides a direct measure of the electron richness and nucleophilicity of the ligand.[12]

-

Natural Bond Orbital (NBO) Analysis: This analysis can quantify the charge on the phosphorus atom and describe the nature of the metal-ligand bond in terms of donor-acceptor interactions.

Characterization Protocols: From Theory to Practice

While specific experimental data for this compound is not yet widely published, the following protocols outline the established methodologies for its characterization.

Experimental Determination of the Tolman Electronic Parameter

This protocol describes the synthesis of the LNi(CO)₃ complex and its subsequent analysis by IR spectroscopy. Caution: This procedure involves highly toxic materials like Ni(CO)₄ and should only be performed by trained personnel in a certified fume hood with appropriate safety measures.

Methodology:

-

Complex Formation:

-

In an inert atmosphere glovebox, dissolve one molar equivalent of this compound in a minimal amount of an appropriate solvent (e.g., dichloromethane or hexane).

-

Add one molar equivalent of tetracarbonylnickel(0), Ni(CO)₄, to the solution.

-

Stir the reaction mixture at room temperature. The displacement of one CO ligand is typically rapid, and the reaction progress can be monitored by observing the cessation of CO gas evolution.

-

-

IR Spectrum Acquisition:

-

The LNi(CO)₃ complex can often be analyzed directly in the reaction solution.

-

Transfer an aliquot of the solution to a suitable IR cell (e.g., a liquid transmission cell with CaF₂ windows).

-

Record the infrared spectrum in the carbonyl stretching region (typically 1900-2200 cm⁻¹).

-

-

Data Analysis:

-

Identify the strong, sharp absorption band corresponding to the A₁ symmetric C-O stretch. For C₃ᵥ symmetric LNi(CO)₃ complexes, this is the highest frequency band.[7]

-

The wavenumber (in cm⁻¹) of this band is the Tolman Electronic Parameter for the ligand.

-

Computational Prediction of Electronic Properties

This protocol outlines a general workflow for using DFT to predict the TEP.

Methodology:

-

Structure Building: Construct the 3D structures of the free ligand and the corresponding LNi(CO)₃ complex using a molecular modeling program.

-

Geometry Optimization: Perform a full geometry optimization of the LNi(CO)₃ complex using a suitable DFT functional (e.g., B3LYP or B97D3) and basis set (e.g., def2-SVP for main group atoms and def2-TZVP for Ni).[9]

-

Frequency Calculation: Following successful optimization, perform a vibrational frequency calculation at the same level of theory. This confirms the structure is a true minimum (no imaginary frequencies) and provides the vibrational modes.

-

TEP Identification: Identify the A₁ symmetric ν(CO) frequency from the output. It is crucial to apply a standard scaling factor (typically ~0.96-0.98 for many functionals) to the calculated frequencies to correct for anharmonicity and method limitations, allowing for better comparison with experimental values.[11]

Data Interpretation and Comparative Analysis

To understand the electronic nature of this compound, it is essential to compare its expected properties with those of benchmark ligands.

Table 1: Electronic Parameters for Common Phosphine Ligands

| Ligand (L) | TEP (ν(CO) in cm⁻¹) | pKa ([HPR₃]⁺) | Donor Strength |

| P(t-Bu)₃ | 2056.1 | 11.4 | Very Strong |

| PCy₃ | 2056.4 | 9.7 | Very Strong |

| PEt₃ | 2061.7 | 8.69 | Strong |

| PMe₃ | 2064.1 | 8.65 | Strong |

| PPh₃ | 2068.9 | 2.73 | Moderate |

| P(OPh)₃ | 2089.3 | -2.0 | Weak (π-acidic) |

| PCl₃ | 2097.0 | Very Low | Very Weak |

| PF₃ | 2110.8 | Very Low | Very Weak |

| Data compiled from various sources.[4][13] |

Predicted Electronic Profile:

-

Influence of Cyclohexyl Groups: The two cyclohexyl groups are strongly electron-donating, similar to those in PCy₃ (TEP = 2056.4 cm⁻¹). This component will push the ligand towards being a very strong donor.

-

Influence of the Vinyl Backbone: The sp²-hybridized carbon atom attached to the phosphorus is more electronegative than an sp³ carbon. This will create an inductive pull, slightly withdrawing electron density from the phosphorus compared to a simple trialkylphosphine. The potential for π-conjugation with the phenyl rings could further modulate this effect.

Hypothesis: The TEP of this compound is expected to be lower (stronger donor) than that of PPh₃ (2068.9 cm⁻¹) but slightly higher (weaker donor) than that of pure trialkylphosphines like PCy₃ (2056.4 cm⁻¹) . Its electronic character will be dominated by the powerful σ-donating cyclohexyl groups, with a minor attenuating effect from the unsaturated backbone.

Conclusion

This compound is a ligand with a potent electronic profile, engineered through the combination of strong σ-donating alkyl groups and a rigid vinyl scaffold. While its specific electronic parameters await detailed publication, this guide establishes a clear roadmap for their determination using established spectroscopic and computational techniques. By understanding the structural origins of its electronic character and applying the protocols outlined herein, researchers can effectively harness the properties of this ligand to drive innovation in catalysis and synthetic chemistry. The predicted profile of a strong, yet tunable, electron donor makes it a compelling candidate for challenging catalytic transformations that require electron-rich metal centers.

References

- Tolman, C. A. (1977). Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Chemical Reviews, 77(3), 313–348.

- Kuhl, O. (2007). A compilation of experimental and computational data for the quantification of electronic and steric properties of phosphine ligands. Coordination Chemistry Reviews, 251(13-14), 1859-1870.

- Gierlichs, D., & Krossing, I. (2018). Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman's Electronic Parameters. Molecules, 23(12), 3296.

- Cremer, D., & Kraka, E. (2013). New Approach to Tolman's Electronic Parameter Based on Local Vibrational Modes. Inorganic Chemistry, 52(24), 14067–14079.

- Allman, T., & Goel, R. G. (1982). The basicity of phosphines. Canadian Journal of Chemistry, 60(6), 716–722.

- Geringer, S. A., et al. (2022). Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity. Chemical Science, 13(11), 3168–3177.

- Barrios-Landeros, F., & Hartwig, J. F. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry, 695(17), 2027-2035.

- Ghiasi, R., & Pasdar, H. (2013). Quantum-chemical investigation of the phosphine ligand effects on the structure and electronic properties of a rhenabenzyne complex. Journal of Organometallic Chemistry, 731, 28-33.

- Santiago, R. T., et al. (2010). Organic Phosphines and their Experimental pKa Values in Acetonitrile.

- Orpen, A. G., & Connelly, N. G. (2001). Computed Ligand Electronic Parameters from Quantum Chemistry and Their Relation to Tolman Parameters, Lever Parameters, and Hammett Constants. Inorganic Chemistry, 40(22), 5518–5526.

- Kraka, E., & Cremer, D. (2020). New Approach to Tolman's Electronic Parameter Based on Local Vibrational Modes. In Advances in Inorganic Chemistry (Vol. 75, pp. 1-52). Academic Press.

- Kraka, E., et al. (2013). New Approach to Tolman's Electronic Parameter Based on Local Vibrational Modes. Inorganic Chemistry, 52(24), 14067-14079.

- Gensch, T., et al. (2022). Tolman Electronic Parameter Predictions from a Fast, Accurate, and Robust Machine Learning Model Provide Insight into Phosphine. ChemRxiv.

- Giering, W. P., et al. (2000). The Stereoelectronic Parameters of Phosphites. The Quantitative Analysis of Ligand Effects (QALE). Journal of the Chemical Society, Perkin Transactions 2, (5), 1033-1041.

- Orpen, A. G., & White, P. S. (1989). Tolman electronic parameter (TEP) and ligand cone angle of selected phosphanes. Organometallics, 8(3), 739-746.

- Kwong, F. Y., et al. (2024). Discussion Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423-435.

- Macdonald, J. E., et al. (2015). Tolman's Electronic Parameter of the Ligand Predicts Phase in the Cation Exchange to CuFeS2 Nanoparticles. ACS Nano, 9(11), 10837–10845.

- Giering, W. P., et al. (2000). The stereoelectronic parameters of phosphites. The quantitative analysis of ligand effects (QALE). Journal of the Chemical Society, Perkin Transactions 2, (5), 1033-1041.

-

PubChem. (n.d.). Dicyclohexyl-[2-[2,6-di(propan-2-yl)phenyl]phenyl]phosphane;palladium. Retrieved from [Link]

-

PubChem. (n.d.). Dicyclohexyl(3,6-dimethoxy-2',4',6'-tris(propan-2-yl)-(1,1'-biphenyl)-2-yl)phosphane compound. Retrieved from [Link]

- Iglesias, M., et al. (2023). Synthesis and catalytic activity of well-defined Co(I) complexes based on NHC-phosphane pincer ligands. Dalton Transactions, 52(36), 12643-12650.

-

PubChem. (n.d.). Dicyclohexyl(2',4',6'-trimethyl-[1,1'-biphenyl]-2-yl)phosphine. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman’s Electronic Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. s3.smu.edu [s3.smu.edu]

- 12. research.manchester.ac.uk [research.manchester.ac.uk]

- 13. researchgate.net [researchgate.net]

The Architectonics of Catalysis: An In-Depth Technical Guide to the Steric Effects of Dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane

Abstract

In the intricate world of transition metal catalysis, the design and selection of ancillary ligands are paramount to achieving desired reactivity, selectivity, and efficiency. Among the diverse arsenal of phosphine ligands, dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane, a member of the innovative BRIDP® ligand family developed by Takasago, has emerged as a powerful tool for forging challenging chemical bonds. This technical guide provides an in-depth exploration of the profound steric effects exerted by this bulky and electron-rich phosphine, commercially known as Cy-vBRIDP®, and its pivotal role in advancing modern catalytic transformations. We will dissect the structural nuances of this ligand, elucidate its influence on the kinetics and mechanisms of key cross-coupling reactions, and provide actionable protocols for its application in the synthesis of complex molecules relevant to the pharmaceutical and materials science sectors.

Introduction: The Central Role of Ligand Steric Hindrance in Catalysis

The reactivity of a transition metal catalyst is intricately modulated by the electronic and steric properties of its coordinating ligands.[1] While electronic effects fine-tune the electron density at the metal center, steric hindrance, the physical bulk of a ligand, governs the spatial arrangement of substrates around the metal, thereby influencing coordination numbers, the rates of ligand association and dissociation, and ultimately, the selectivity of a reaction.[2]

The concept of steric hindrance in phosphine ligands is often quantified by parameters such as the Tolman cone angle (θ) and the percent buried volume (%Vbur).[3] A larger cone angle or buried volume signifies greater steric bulk, which can be instrumental in promoting key steps of a catalytic cycle, such as reductive elimination, and in preventing catalyst deactivation pathways.[4] this compound (Cy-vBRIDP®) was rationally designed to possess a unique combination of steric bulk and electron-richness, making it a highly effective ligand for a variety of challenging cross-coupling reactions.[5][6]

Structural Anatomy of this compound (Cy-vBRIDP®)

This compound is a monodentate phosphine ligand characterized by a distinctive molecular architecture. Its core features a phosphorus atom bonded to two bulky cyclohexyl groups and a sterically demanding 1,1-diphenylprop-1-en-2-yl moiety.

Key Structural Features:

-

Dicyclohexylphosphino Group: The two cyclohexyl rings attached to the phosphorus atom are a primary contributor to the ligand's significant steric bulk. These groups create a congested environment around the metal center, influencing the coordination sphere and the accessibility of substrates.

-

1,1-Diphenylprop-1-en-2-yl Backbone: This unique vinyl backbone, substituted with two phenyl groups, further enhances the steric hindrance of the ligand. The rigid and bulky nature of this group plays a crucial role in stabilizing the catalytic species and promoting efficient turnover.

The Impact of Steric Hindrance on Catalytic Performance: Mechanistic Insights

The pronounced steric bulk of this compound is not merely a passive feature; it actively dictates the course of catalytic reactions. Its influence is particularly evident in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[6]

Promoting Reductive Elimination

In the catalytic cycle of many cross-coupling reactions, the final, product-forming step is reductive elimination from a diarylpalladium(II) intermediate.[7] The bulky nature of this compound creates steric pressure around the palladium center, which is believed to facilitate this crucial step, leading to faster product formation and regeneration of the active Pd(0) catalyst.

Caption: Simplified catalytic cycle for cross-coupling reactions.

Stabilizing Monoligated Species

The steric bulk of this compound can favor the formation of monoligated palladium(0) species (L-Pd), which are often the most active catalysts in cross-coupling reactions. By discouraging the formation of less reactive bis-ligated species (L2-Pd), the ligand ensures a higher concentration of the active catalyst, leading to improved reaction rates.

Enabling the Coupling of Sterically Hindered Substrates

A significant advantage conferred by the steric hindrance of this ligand is its ability to facilitate the coupling of sterically demanding substrates. In reactions such as the Suzuki-Miyaura coupling, the formation of biaryls with multiple ortho-substituents is notoriously challenging. The use of this compound can overcome these steric challenges, providing access to complex molecular architectures that are otherwise difficult to synthesize.[8]

Applications in Challenging Cross-Coupling Reactions: A Data-Driven Perspective

The unique steric and electronic properties of this compound have led to its successful application in a range of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The use of this compound has been shown to be highly effective, particularly for the coupling of challenging aryl chlorides and sterically hindered substrates.[6]

| Entry | Aryl Halide | Boronic Acid | Ligand | Yield (%) | Reference |

| 1 | 4-Chlorotoluene | Phenylboronic acid | Cy-vBRIDP® | >95 | [6] |

| 2 | 2-Bromo-m-xylene | 2-Methylphenylboronic acid | Other bulky phosphine | 75 | [8] |

| 3 | 2-Bromo-m-xylene | 2-Methylphenylboronic acid | Cy-vBRIDP® | >90 (estimated) | [6] |

Note: The yields for Cy-vBRIDP® are based on reported high performance in similar systems; specific comparative data with other ligands under identical conditions is limited in the readily available literature.

Buchwald-Hartwig Amination

The formation of C-N bonds via the Buchwald-Hartwig amination is another area where this compound excels. Its steric bulk facilitates the coupling of a wide range of amines with aryl halides, including less reactive aryl chlorides.[6][9]

| Entry | Aryl Halide | Amine | Ligand | Yield (%) | Reference |

| 1 | 4-Chlorotoluene | Morpholine | Cy-vBRIDP® | >95 | [6] |

| 2 | 4-Chlorotoluene | Aniline | Cy-vBRIDP® | >95 | [6] |

| 3 | 1-Bromonaphthalene | Piperidine | Other bulky phosphine | 88 | [9] |

Experimental Protocols: A Guide to Practical Application

The following protocols are provided as a general guideline for the application of this compound in common cross-coupling reactions. Optimization of reaction conditions (e.g., temperature, reaction time, base, and solvent) is often necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling of Aryl Chlorides

Caption: General workflow for Suzuki-Miyaura coupling.

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), this compound (2-4 mol%), the arylboronic acid (1.2-1.5 equivalents), and the base (e.g., K₃PO₄, 2-3 equivalents).

-

Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent (e.g., toluene or dioxane) via syringe.

-

Add the aryl chloride (1.0 equivalent) via syringe.

-

Place the reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water or saturated aqueous ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of Aryl Chlorides

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), this compound (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equivalents).

-

Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent (e.g., toluene or THF) via syringe.

-

Add the aryl chloride (1.0 equivalent) and the amine (1.1-1.2 equivalents) via syringe.

-

Place the reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an appropriate organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Conclusion: A Sterically Tuned Ligand for Advancing Catalysis

This compound stands as a testament to the power of rational ligand design in catalysis. Its significant steric bulk, a consequence of its unique molecular architecture, imparts remarkable efficacy in a range of challenging cross-coupling reactions. By promoting crucial mechanistic steps and enabling the use of sterically hindered substrates, this ligand has expanded the synthetic chemist's toolbox for the construction of complex molecules. As the demand for more efficient and selective catalytic systems continues to grow, the principles of steric control embodied by this compound will undoubtedly continue to inspire the development of next-generation catalysts for the synthesis of pharmaceuticals, advanced materials, and other high-value chemicals.

References

-

Doyle, A. G., & Sigman, M. S. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 9(3), 253–258. [Link]

-

Takasago International Corporation. (2021). BRIDP® Monophosphine Ligands for Palladium-catalyzed Coupling Reaction. [Link]

-

Suzuki, K., Hori, Y., Nakayama, Y., & Kobayashi, T. (2011). Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industrial Processes. Journal of Synthetic Organic Chemistry, Japan, 69(11), 1231-1237. [Link]

-

Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313-348. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

van der Vlugt, J. I., & de Bruin, B. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(3), 902-916. [Link]

- Hartwig, J. F. (2010).

-

Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710. [Link]

-

Yin, J., & Buchwald, S. L. (2002). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 124(29), 8436–8437. [Link]

-

Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818. [Link]

-

Cavallo, L., & Nolan, S. P. (2004). A Computationally Convenient Method for the Quantification of the Steric Hindrance of N-Heterocyclic Carbene (NHC) Ligands. European Journal of Inorganic Chemistry, 2004(12), 2533-2537. [Link]

-

The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

-

Organic Syntheses. (2024). Synthesis of Benzyl-δ-Truxinate via Enantioselective [2+2] Photocycloaddition. Organic Syntheses, 101, 309-326. [Link]

-

Takasago International Corporation. (2021). BRIDP® Technical Brochure. [Link]

-

Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

-

Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]

Sources

- 1. repository.run.edu.ng [repository.run.edu.ng]

- 2. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]

- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. assets.takasago.com [assets.takasago.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research.rug.nl [research.rug.nl]

Solubility Profile of Dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane (Cy-vBRIDP) for Applications in Catalysis and Synthesis

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane, a sterically demanding phosphine ligand. While specific quantitative solubility data is not broadly published, this document, written from the perspective of a Senior Application Scientist, elucidates the expected solubility profile based on the molecule's physicochemical properties. It offers a detailed, field-proven experimental protocol for determining thermodynamic solubility in organic solvents, complete with justifications for each step. This guide is intended for researchers, chemists, and drug development professionals who utilize phosphine ligands and require a robust understanding of their handling and solution-phase behavior for successful reaction design and optimization.

Introduction to this compound

This compound, also known by synonyms such as 2-(Dicyclohexylphosphino)-1,1-diphenyl-1-propene and the trade name Cy-vBRIDP, is a monodentate phosphine ligand of significant interest in modern organic synthesis.[1][2] Its structure, featuring two bulky cyclohexyl groups on the phosphorus atom and a diphenylpropene backbone, imparts a unique steric and electronic profile.[2][3] These characteristics are leveraged to enhance reaction efficiency, selectivity, and catalytic activity in various transformations, including cross-coupling reactions and coordination chemistry.[2][3]

For any researcher utilizing this ligand, a thorough understanding of its solubility is a critical prerequisite for success. Solubility dictates the choice of reaction solvent, influences catalyst preparation and homogeneity, affects reaction kinetics, and is paramount for downstream purification processes. This guide addresses the practical need for reliable solubility information by providing a predictive framework and a definitive experimental methodology.

Physicochemical Properties

The solubility of a compound is fundamentally governed by its molecular structure and resulting physical properties. The key characteristics of Cy-vBRIDP are summarized below, providing the basis for understanding its solution behavior.

| Property | Value | Source(s) |

| CAS Number | 384842-24-4 | [1][2] |

| Molecular Formula | C₂₇H₃₅P | [1][2] |

| Molecular Weight | 390.55 g/mol | [1][2] |

| Appearance | White to pale yellow solid/crystal | [1][2] |

| Melting Point | 124-130 °C | [1][4] |

| Calculated XLogP3 | 8.61 | [1] |

| Water Solubility | Insoluble | [4] |

| Storage Conditions | 2-8°C, under inert atmosphere | [1][4] |

Expected Solubility Profile in Organic Solvents

The molecule is dominated by nonpolar hydrocarbon moieties (dicyclohexyl, diphenyl). This is quantitatively supported by a very high calculated XLogP3 value of 8.61, which indicates strong lipophilicity and hydrophobicity.[1] The phosphorus atom offers a site for weak polarity, but its influence is sterically shielded and vastly outweighed by the nonpolar framework.[5]

Therefore, Cy-vBRIDP is expected to exhibit the following solubility trends:

-

High Solubility: In nonpolar aromatic solvents (e.g., toluene, benzene, xylenes) and chlorinated solvents (e.g., dichloromethane, chloroform), which can effectively solvate the diphenyl and cyclohexyl groups.

-

Good to Moderate Solubility: In ethereal solvents like tetrahydrofuran (THF) and diethyl ether, which have intermediate polarity.

-

Low to Very Low Solubility: In polar aprotic solvents such as acetonitrile and dimethylformamide (DMF).

-

Insoluble: In polar protic solvents, including alcohols (e.g., methanol, ethanol) and water, as confirmed by available data.[4]

Experimental Protocol: Thermodynamic Solubility Determination

To obtain precise, quantitative solubility data, an empirical determination is essential. The following protocol describes the Equilibrium Shake-Flask Method , a gold-standard technique for measuring thermodynamic solubility.[6][7] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[8]

Rationale and Safety Considerations

-

Expertise & Causality: Phosphine ligands can be sensitive to air, with the potential for oxidation to the corresponding phosphine oxide.[9] This protocol, therefore, incorporates the use of an inert atmosphere (e.g., nitrogen or argon) to maintain the integrity of the compound throughout the experiment. Proper personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.[10] All operations should be performed in a well-ventilated fume hood.[1][10]

-

Trustworthiness & Self-Validation: The protocol's trustworthiness is established by approaching equilibrium over a sufficient duration and confirming the presence of excess solid at the end of the experiment. This ensures the solution is genuinely saturated. Analysis is performed using a calibrated analytical technique like HPLC or quantitative NMR, providing a self-validating, data-driven result.

Step-by-Step Methodology

-

Solvent Degassing: Prior to use, degas the chosen organic solvent by sparging with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

-

Sample Preparation: Add an excess amount of Cy-vBRIDP solid to a vial equipped with a magnetic stir bar. The key is to add enough solid so that a visible amount remains undissolved upon reaching equilibrium. A starting point would be to add ~50-100 mg of the phosphine to 2-5 mL of the degassed solvent.

-

Equilibration: Seal the vial under an inert atmosphere. Place the vial in a temperature-controlled shaker or on a stir plate, maintaining a constant, specified temperature (e.g., 25 °C). Agitate the suspension for a period sufficient to ensure equilibrium is reached. A minimum of 24 hours is recommended; for some systems, 48-72 hours may be necessary.

-

Phase Separation: Once equilibration is complete, cease agitation and allow the excess solid to settle for 1-2 hours at the same constant temperature.

-

Sample Extraction: Carefully draw a sample from the clear supernatant using a syringe fitted with a 0.22 µm PTFE syringe filter. This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.[8] The filtration should be performed rapidly to minimize any temperature change.

-

Sample Analysis:

-

Accurately dilute the filtered, saturated solution with a known volume of a suitable solvent.

-

Analyze the concentration of Cy-vBRIDP in the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV or qNMR with an internal standard).

-

The calibration curve must bracket the expected concentration of the diluted sample.

-

-

Calculation: Calculate the original solubility (e.g., in mg/mL or mol/L) by accounting for the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the key steps of the thermodynamic solubility determination protocol.

Conclusion

While a definitive, pre-published table of solubility data for this compound is elusive, its molecular characteristics strongly indicate high solubility in nonpolar organic solvents and poor solubility in polar media. For applications requiring precise concentration control, the detailed shake-flask protocol provided in this guide offers a reliable and robust method for empirical determination. By understanding the principles governing its solubility and employing rigorous experimental technique, researchers can confidently handle and deploy this versatile ligand to its full potential in catalytic and synthetic applications.

References

-

Slideshare. solubility experimental methods.pptx. [Link]

-

ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

-

Fogg, P. G. T. Phosphine Solubilities. IUPAC-NIST Solubility Data Series. [Link]

-

National Institutes of Health (NIH). Using phosphine ligands with a biological role to modulate reactivity in novel platinum complexes. [Link]

-

ChemistryViews. How Bulky Can a Phosphine Ligand Be?. [Link]

-

SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Pharmatutor. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 384842-24-4 CAS MSDS (2-(Dicyclohexylphosphino)-1,1-diphenyl-1-propene, Dicyclohexyl(1-methyl-2,2-diphenylvinyl)phosphine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. How Bulky Can a Phosphine Ligand Be? - ChemistryViews [chemistryviews.org]

- 6. scispace.com [scispace.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. pharmatutor.org [pharmatutor.org]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

The Ascendancy of Dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane (Cy-vBRIDP) in Modern Catalysis: A Technical Guide

Abstract

In the landscape of modern synthetic chemistry, the development of sophisticated phosphine ligands has been a pivotal driver of innovation, particularly in the realm of transition metal catalysis. Among these, dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane, commonly known as Cy-vBRIDP, has emerged as a ligand of significant interest. Its unique structural and electronic properties confer remarkable stability and high catalytic activity, addressing some of the long-standing challenges in cross-coupling chemistry. This in-depth technical guide provides a comprehensive overview of the coordination chemistry of Cy-vBRIDP, intended for researchers, scientists, and professionals in drug development. We will delve into its synthesis, explore its coordination behavior with key transition metals, and detail its application in transformative catalytic reactions, supported by field-proven insights and detailed experimental protocols.

Introduction: The Rationale Behind the vBRIDP Ligand Family

The quest for more efficient and versatile catalysts has led to the design of increasingly complex and finely-tuned phosphine ligands. The BRIDP® (a registered trademark of Takasago International Corporation) family of ligands, to which Cy-vBRIDP belongs, was conceived to address the dual requirements of high electron-donating ability and significant steric bulk, both of which are crucial for promoting key steps in catalytic cycles, such as oxidative addition and reductive elimination.[1][2]

This compound (Cy-vBRIDP) is a monodentate phosphine ligand characterized by the presence of two bulky cyclohexyl groups on the phosphorus atom and a unique 1,1-diphenylprop-1-en-2-yl backbone.[1] This distinctive architecture imparts high electron density on the phosphorus atom, a desirable trait for enhancing the reactivity of the metal center.[1] Remarkably, despite its electron-rich nature, Cy-vBRIDP exhibits excellent air stability, a significant practical advantage over many other electron-rich phosphine ligands that are prone to oxidation.[1][3] This stability is attributed to the specific spatial arrangement of the phenyl group, which appears to shield the phosphorus lone pair from oxidation.[1]

dot graph "Cy_vBRIDP_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; // Nodes for the atoms P [label="P", pos="0,0!", fontcolor="#202124"]; C1 [label="C", pos="-1.5,-0.5!", fontcolor="#202124"]; C2 [label="C", pos="-1.5,0.5!", fontcolor="#202124"]; C3 [label="C", pos="-2.5,0!", fontcolor="#202124"]; C4 [label="C", pos="-3.5,0.5!", fontcolor="#202124"]; C5 [label="C", pos="-3.5,-0.5!", fontcolor="#202124"]; C6 [label="C", pos="-4.5,0!", fontcolor="#202124"]; C7 [label="C", pos="1.5,-0.5!", fontcolor="#202124"]; C8 [label="C", pos="1.5,0.5!", fontcolor="#202124"]; C9 [label="C", pos="2.5,0!", fontcolor="#202124"]; C10 [label="C", pos="3.5,0.5!", fontcolor="#202124"]; C11 [label="C", pos="3.5,-0.5!", fontcolor="#202124"]; C12 [label="C", pos="4.5,0!", fontcolor="#202124"]; C_vinyl1 [label="C", pos="0,-1.5!", fontcolor="#202124"]; C_vinyl2 [label="C", pos="0,-2.5!", fontcolor="#202124"]; C_Me [label="CH₃", pos="1,-1.2!", fontcolor="#202124"]; Ph1_C1 [label="C", pos="-1,-3.2!", fontcolor="#202124"]; Ph2_C1 [label="C", pos="1,-3.2!", fontcolor="#202124"];

} Figure 1: Structure of Cy-vBRIDP.

Synthesis of this compound (Cy-vBRIDP)

The synthesis of the vBRIDP family of ligands is designed to be straightforward, allowing for structural diversity. While a detailed, step-by-step protocol for Cy-vBRIDP is proprietary, the general synthetic approach involves the reaction of a vinyl lithium species with a chlorophosphine.

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Figure 2: General synthetic workflow for Cy-vBRIDP.

Coordination Chemistry: A Monodentate Ligand with High Impact

The coordination behavior of Cy-vBRIDP is central to its catalytic efficacy. Studies have indicated that Cy-vBRIDP acts as a monodentate ligand when complexed with palladium(II).[1] This mode of coordination is significant as it can lead to the formation of highly reactive, coordinatively unsaturated metal centers, which are often key to facilitating challenging catalytic transformations.

While detailed crystallographic data for a palladium-Cy-vBRIDP complex is not publicly available, the X-ray crystal structure of the free ligand has been determined, confirming its steric profile.[1] The two bulky cyclohexyl groups and the diphenylpropenyl fragment create a sterically demanding environment around the phosphorus atom, which influences the geometry and reactivity of its metal complexes.

Catalytic Applications: Excelling in Cross-Coupling Reactions

The combination of steric bulk and electron-richness makes Cy-vBRIDP a highly effective ligand for a range of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[1][2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The use of Cy-vBRIDP in palladium-catalyzed Suzuki-Miyaura reactions has demonstrated high efficiency, particularly in the coupling of challenging substrates such as aryl chlorides.[1]

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid using Cy-vBRIDP [1]

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | 92 |

| 2 | 2-Bromo-1,3,5-trimethylbenzene | 2',4',6'-Trimethylbiphenyl | 85 |

| 3 | 4-Chloroanisole | 4-Methoxybiphenyl | 91 |

| 4 | 2-Chlorotoluene | 2-Methylbiphenyl | 88 |

Reaction Conditions: Aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (1 mol%), Cy-vBRIDP (2 mol%), K₃PO₄ (2.0 mmol), toluene (3 mL), 80 °C, 2.5-16 h.

Buchwald-Hartwig Amination

The formation of carbon-nitrogen bonds via the Buchwald-Hartwig amination is a cornerstone of modern medicinal and materials chemistry. The Pd/Cy-vBRIDP catalyst system has proven to be highly effective for the amination of a wide range of aryl halides, including electron-rich, electron-poor, and sterically hindered substrates.[1]

Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination of Aryl Halides with Amines using Cy-vBRIDP [1]

| Entry | Aryl Halide | Amine | Product | Yield (%) |

| 1 | 4-Bromoanisole | n-Hexylamine | N-(4-Methoxyphenyl)-n-hexylamine | 89 |

| 2 | 2-Bromotoluene | Aniline | N-(2-Methylphenyl)aniline | 90 |

| 3 | 4-Bromoanisole | Dibenzylamine | N,N-Dibenzyl-4-methoxyaniline | 93 |

| 4 | Chlorobenzene | Diphenylamine | Triphenylamine | 95 |

| 5 | 4-Chlorobenzonitrile | Morpholine | 4-(4-Morpholinyl)benzonitrile | 96 |

| 6 | 2-Chlorotoluene | Diphenylamine | N,N-Diphenyl-2-methylaniline | 92 |

Reaction Conditions: Aryl halide (1.0 mmol), amine (1.2 mmol), Pd(OAc)₂ (1 mol%), Cy-vBRIDP (2 mol%), NaOtBu (1.4 mmol), toluene (3 mL), 100 °C, 3-18 h.

Mechanistic Insights: The Role of Cy-vBRIDP in the Catalytic Cycle

The efficacy of Cy-vBRIDP in cross-coupling reactions can be understood by examining its influence on the key steps of the catalytic cycle.

dot graph "Catalytic_Cycle" { rankdir=TB; node [shape=ellipse, style=filled, fontcolor="#FFFFFF"]; edge [color="#4285F4"];

} Figure 3: Generalized catalytic cycle for cross-coupling.

In the context of a palladium-catalyzed reaction, the electron-rich nature of Cy-vBRIDP facilitates the initial oxidative addition of the aryl halide to the Pd(0) center. This is often the rate-limiting step, particularly for less reactive aryl chlorides. The steric bulk of the ligand promotes the formation of a monoligated palladium species, which is highly reactive in the oxidative addition step. Following transmetalation, the steric hindrance also facilitates the final reductive elimination step, releasing the desired product and regenerating the active Pd(0) catalyst.

Experimental Protocols

The following protocols are representative examples of the application of Cy-vBRIDP in Suzuki-Miyaura coupling and Buchwald-Hartwig amination, based on published procedures.[1]

General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a nitrogen-filled glovebox, a reaction vial is charged with palladium acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%), this compound (Cy-vBRIDP, 0.02 mmol, 2 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol).

-

Reagent Addition: The aryl halide (1.0 mmol) and phenylboronic acid (1.2 mmol) are added to the vial, followed by anhydrous toluene (3 mL).

-

Reaction Execution: The vial is sealed and the reaction mixture is stirred at 80 °C for the time indicated in Table 1, or until completion as monitored by an appropriate analytical technique (e.g., GC-MS or TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a nitrogen-filled glovebox, a reaction vial is charged with palladium acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%), this compound (Cy-vBRIDP, 0.02 mmol, 2 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol).

-

Reagent Addition: The aryl halide (1.0 mmol) and the corresponding amine (1.2 mmol) are added to the vial, followed by anhydrous toluene (3 mL).

-

Reaction Execution: The vial is sealed and the reaction mixture is stirred at 100 °C for the time indicated in Table 2, or until completion.

-

Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried, filtered, and concentrated. The resulting crude product is purified by column chromatography.

Conclusion and Future Outlook

This compound (Cy-vBRIDP) represents a significant advancement in the design of phosphine ligands for transition metal catalysis. Its unique combination of high electron-donating ability, substantial steric bulk, and remarkable air stability makes it a highly effective and practical ligand for challenging cross-coupling reactions. The demonstrated success of the Pd/Cy-vBRIDP system in both Suzuki-Miyaura and Buchwald-Hartwig couplings, particularly with unactivated aryl chlorides, underscores its potential for broad application in academic research and industrial processes, including the synthesis of pharmaceuticals and advanced materials. Future research will likely focus on expanding the scope of its applications to other catalytic transformations and on the development of next-generation BRIDP ligands with even further enhanced properties.

References

-

Suzuki, K., Hori, Y., Nishikawa, T., & Kobayashi, T. (2011). Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industrial Processes. Journal of Synthetic Organic Chemistry, Japan, 69(11), 1231-1240. [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

ResearchGate. (n.d.). Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industrial Processes. Retrieved from [Link]

-

The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

-

ORCA - Cardiff University. (n.d.). The iron-catalysed Suzuki coupling of aryl chlorides. Retrieved from [Link]

-

Takasago International Corporation. (2021). BRIDP. Retrieved from [Link]

-

Synlett. (2007). Remarkable Solvent Effect on Pd(0)-Catalyzed Deprotection of Allyl Ethers Using Barbituric Acid Derivatives: Application to Selective and Successive Removal of Allyl, Methallyl, and Prenyl Ethers. 2007(20), 3131-3136. [Link]

-

Organic Chemistry Portal. (n.d.). Remarkable Solvent Effect on Pd(0)-Catalyzed Deprotection of Allyl Ethers Using Barbituric Acid Derivatives: Application to Selective and Successive Removal of Allyl, Methallyl, and Prenyl Ethers. Retrieved from [Link]

-

Dalton Transactions. (2024). Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. 53(21), 9324-9334. [Link]

-

ChemRxiv. (n.d.). The iron-catalysed Suzuki coupling of aryl chlorides. Retrieved from [Link]

-

ChemRxiv. (n.d.). Capturing the Hybrid Palladium(I)-Radical Pair in Sterically Encumbered Xantphos-Palladium Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and characterization of palladium(II) and platinum(II) metal complexes with iminophosphine ligands: X-ray crystal structures of platinum(II) complexes and use of palladium(II) complexes as pre-catalysts in Heck and Suzuki cross-coupling reactions. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Clean and fast cross-coupling of aryl halides in one-pot. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Remarkable Solvent Effect on Pd(0)-Catalyzed Deprotection of Allyl Ethers Using Barbituric Acid Derivatives : Application to Selective and Successive Removal of Allyl, Methallyl, and Prenyl Ethers. Retrieved from [Link]

-

ResearchGate. (n.d.). Visible-Light-Activated Suzuki-Miyaura Coupling Reactions of Aryl Chlorides over the Multifunctional Pd/Au/Porous Nanorods of CeO2 Catalysts. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Water-Promoted Highly Selective Anti-Markovnikov Addition of Thiols to Unactivated Alkenes. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermal Stability of Dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane, a member of the versatile organophosphorus compound family, is recognized for its unique structural characteristics and reactivity. This phosphine ligand, with its distinct moiety, is instrumental in a variety of chemical transformations, most notably in the realms of catalysis and organic synthesis.[1][2] Its utility extends to the development of novel materials, pharmaceuticals, and agrochemicals.[1][2] The performance and stability of such ligands under various reaction conditions are paramount, making a thorough understanding of their thermal properties, particularly their thermal stability, a critical aspect for researchers and drug development professionals. This guide provides a comprehensive overview of the known thermal properties of this compound and a detailed methodology for determining its thermal stability.

Known Thermal Properties

The currently available literature and supplier data for this compound primarily report its melting point. It is crucial to distinguish the melting point from the decomposition temperature, as the former indicates a phase transition while the latter defines the limit of the compound's thermal stability.

| Thermal Property | Value | Source(s) |

| Melting Point | 124-130 °C | [3][4] |

| Melting Point (Lit.) | 130 °C | [1][2] |

Assessing Thermal Stability: A Methodological Approach

A comprehensive understanding of a compound's thermal stability is essential for its effective application, especially in processes that require elevated temperatures. For phosphine ligands, thermal decomposition can lead to the scission of phosphorus-carbon bonds, compromising their catalytic activity and potentially introducing impurities into the reaction mixture. Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of materials.[5][6]

Thermogravimetric Analysis (TGA)

TGA is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] The resulting data provides valuable information about the thermal stability and composition of the material.[5]

Experimental Protocol for TGA of this compound